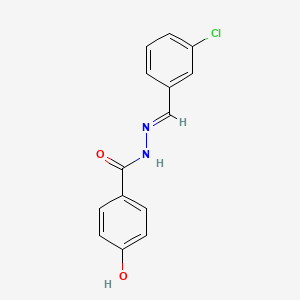

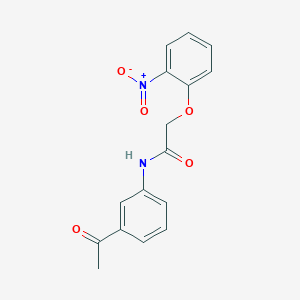

N'-(3-氯苄叉)-4-羟基苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N'-(3-chlorobenzylidene)-4-hydroxybenzohydrazide and related compounds involves the condensation reaction of hydrazides with aldehydes in the presence of suitable solvents such as methanol. Yang et al. (2011) described the synthesis of similar hydrazone compounds through condensation reactions, highlighting the importance of solvent choice and reaction conditions in determining the yield and purity of the synthesized compounds (Yang, 2011).

Molecular Structure Analysis

The molecular structure of hydrazones, including N'-(3-chlorobenzylidene)-4-hydroxybenzohydrazide, is characterized by single crystal X-ray diffraction techniques. Studies such as those by Subashini et al. (2012) and Karrouchi et al. (2021) provide insights into the crystalline structure, confirming the E-configuration of the azomethine (N=CH) bond and detailing the geometric parameters such as bond lengths and angles (Subashini, Ramamurthi, & Stoeckli-Evans, 2012); (Karrouchi et al., 2021).

Chemical Reactions and Properties

Hydrazones, including N'-(3-chlorobenzylidene)-4-hydroxybenzohydrazide, participate in various chemical reactions, such as nucleophilic addition reactions, owing to the presence of the reactive azomethine group. These reactions are crucial for further functionalization and application of hydrazones in synthetic chemistry.

Physical Properties Analysis

The physical properties of hydrazones, such as melting point, solubility, and crystal structure, are influenced by their molecular structure. For instance, the presence of halogen substituents and hydrogen bonding capabilities can significantly affect these properties. Studies like those by Inkaya et al. (2012) provide detailed analyses of the physical properties, including thermal stability and crystal packing, of similar compounds (Inkaya, Dinçer, Ekici, & Cukurovalı, 2012).

科学研究应用

合成和表征N'-(3-氯苄叉)-4-羟基苯甲酰肼属于一类称为席夫碱的化合物,它们是通过醛与胺缩合合成的。这些化合物,包括类似的 N'-取代苯甲酰肼衍生物,因其化学性质而被广泛研究,包括它们的合成、表征和结构分析,例如 FT-IR、NMR 光谱和单晶 X 射线分析 (Sirajuddin 等人,2013)。

生物活性席夫碱,包括 N'-(3-氯苄叉)-4-羟基苯甲酰肼类似物,表现出广泛的生物活性。它们已被筛选出抗菌、抗真菌、抗氧化、细胞毒性和酶促活性,在每个领域都表现出显着的效果。这些化合物已通过插入相互作用模式显示出与鲑鱼精子 DNA (SS-DNA) 的显着相互作用,表明它们作为 DNA 靶向剂的潜力。它们对各种细菌和真菌菌株的抗菌活性已被注意到,最低抑菌浓度差异很大,展示了它们在开发新型抗菌剂方面的潜力。此外,它们表现出与对照相当的细胞毒活性,突出了它们在癌症研究中的潜力 (Sirajuddin 等人,2013)。

抗氧化特性席夫碱(包括类似于 N'-(3-氯苄叉)-4-羟基苯甲酰肼的席夫碱)的抗氧化活性已通过其清除自由基的能力得以探索。这种活性对于对抗生物系统中的氧化应激至关重要,氧化应激与各种慢性疾病有关。已发现这些化合物表现出与已知抗氧化剂(例如抗坏血酸)相当的抗氧化活性,使其成为抗氧化治疗的潜在候选者 (Sirajuddin 等人,2013)。

安全和危害

Sigma-Aldrich mentions that they provide this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards, it’s always recommended to refer to the Material Safety Data Sheet (MSDS) of the specific compound.

属性

IUPAC Name |

N-[(E)-(3-chlorophenyl)methylideneamino]-4-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2/c15-12-3-1-2-10(8-12)9-16-17-14(19)11-4-6-13(18)7-5-11/h1-9,18H,(H,17,19)/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOQNUXERJFDPM-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3-chlorobenzylidene)-4-hydroxybenzohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-fluoro-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-quinolinecarboxamide](/img/structure/B5569955.png)

![N-(3-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569976.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-(3-pyridinylmethyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5569987.png)

![3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5570006.png)

![4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5570038.png)

![1-[2-(2-butyl-4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]-2-methylquinolin-4(1H)-one](/img/structure/B5570046.png)

![N-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5570060.png)

![(1S*,5R*)-6-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5570063.png)

![N-(4-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5570071.png)